

Alexa Fluor 555 for Super-Resolution Microscopy: Application Notes and Protocols

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Compound of Interest

Compound Name: Alexa Fluor 555

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Introduction

Alexa Fluor 555 is a bright and photostable orange-fluorescent dye that has emerged as a valuable tool for super-resolution microscopy techniques, including Stochastic Optical Reconstruction Microscopy (STORM) and Structured Illumination Microscopy (SIM).[1][2] Its exceptional photophysical properties, including a high extinction coefficient and good quantum yield, make it an ideal candidate for overcoming the diffraction limit of conventional light microscopy, enabling the visualization of cellular structures with unprecedented detail.[3][4] These application notes provide detailed protocols and guidelines for the effective use of **Alexa Fluor 555**-conjugated antibodies in STORM and SIM experiments.

Key Advantages of Alexa Fluor 555 for Super-Resolution Microscopy

- **High Brightness and Photostability:** **Alexa Fluor 555** exhibits strong absorption of light and efficient fluorescence emission, resulting in bright signals that are resistant to photobleaching.[2][3] This is particularly crucial for SIM, which requires the acquisition of multiple images under intense illumination.[1][5]
- **Effective Photoswitching for STORM:** In the presence of specific imaging buffers containing thiols, **Alexa Fluor 555** can be induced to "blink" or photoswitch between a fluorescent "on"

state and a dark "off" state.[6][7] This stochastic switching is the fundamental principle of STORM, allowing for the precise localization of individual molecules.

- **Spectral Properties:** With excitation and emission maxima at approximately 555 nm and 565 nm respectively, **Alexa Fluor 555** is well-suited for common laser lines (e.g., 561 nm) and filter sets found on many super-resolution microscope systems.[3][4] Its spectral profile is very similar to that of Cy3.[3]
- **Versatile Conjugation Chemistry:** **Alexa Fluor 555** is available with various reactive moieties, most commonly NHS esters, which allows for straightforward and efficient conjugation to primary amines on antibodies and other proteins.[8][9]

Quantitative Data

For reproducible and high-quality super-resolution imaging, understanding the photophysical properties of the chosen fluorophore is essential. The following tables summarize the key quantitative data for **Alexa Fluor 555**.

Table 1: Photophysical Properties of **Alexa Fluor 555**

Property	Value	Reference(s)
Maximum Excitation Wavelength	555 nm	[4]
Maximum Emission Wavelength	565 nm	[4]
Molar Extinction Coefficient	150,000 cm ⁻¹ M ⁻¹	[4]
Fluorescence Quantum Yield	0.10	[3][10]
Fluorescence Lifetime	0.3 ns	[10]

Table 2: Performance of **Alexa Fluor 555** in STORM

Parameter	Description	Value/Observation	Reference(s)
Photoswitching	Ability to reversibly enter a dark state	Good, particularly in thiol-containing buffers	[6] [11]
Photon Output per Switching Event	Number of photons detected before photobleaching or returning to a dark state	~2500 photons in glycerol/OS buffer	[6] [11]
Recommended Laser Line	Optimal laser for excitation	561 nm	[12] [13]
Common Imaging Buffers	Solutions that facilitate photoswitching	MEA/OS, Glycerol/OS, Vectashield-based buffers	[6] [12] [14]

Experimental Protocols

Protocol 1: Antibody Conjugation with Alexa Fluor 555 NHS Ester

This protocol describes the conjugation of **Alexa Fluor 555** NHS ester to a primary antibody. The protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

- 1 mg of purified antibody (in a buffer free of primary amines, e.g., PBS)
- **Alexa Fluor 555** NHS Ester
- 1 M Sodium Bicarbonate (NaHCO_3), pH 8.3
- Anhydrous Dimethylsulfoxide (DMSO)
- Purification column (e.g., Sephadex G-25)

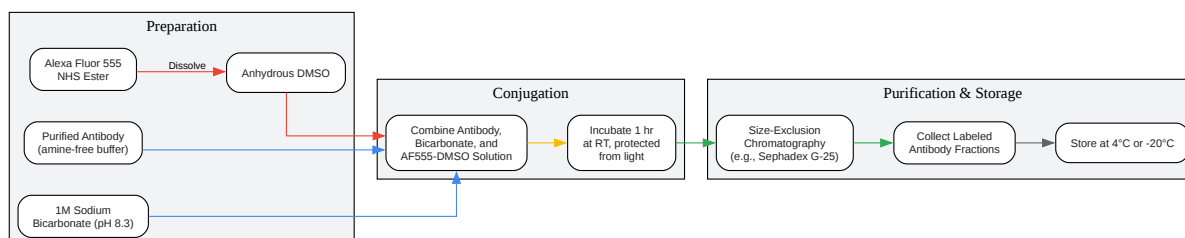
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

- Prepare the Antibody:
 - Dissolve or dilute the antibody in 0.1 M sodium bicarbonate buffer to a final concentration of 2 mg/mL.[9]
 - For 1 mg of antibody, this will be a volume of 0.5 mL.
- Prepare the **Alexa Fluor 555** NHS Ester Stock Solution:
 - Warm the vial of **Alexa Fluor 555** NHS Ester to room temperature.
 - Dissolve the contents of one vial (typically sufficient for 1 mg of protein) in a small volume of high-quality, anhydrous DMSO (e.g., 10 μ L) to create a 10 mg/mL stock solution.[8] Mix well by vortexing.
- Conjugation Reaction:
 - Add the reactive dye solution to the antibody solution while gently stirring. The recommended molar ratio of dye to antibody for IgGs is typically between 4:1 and 7:1.[9]
 - Incubate the reaction for 1 hour at room temperature, protected from light.[8]
- Purification of the Conjugate:
 - Prepare a purification column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
 - Apply the conjugation reaction mixture to the top of the column.
 - Elute the labeled antibody with PBS. The first colored band to elute is the conjugated antibody. Unbound dye will move slower down the column.
 - Collect the fractions containing the labeled antibody.

- Characterization of the Conjugate (Optional but Recommended):
 - Measure the absorbance of the conjugate at 280 nm (for protein concentration) and 555 nm (for dye concentration).
 - Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule. The optimal DOL for IgGs is typically between 2 and 4.
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C.[15]

Diagram 1: Antibody Conjugation Workflow



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A flowchart illustrating the key steps in conjugating an antibody with **Alexa Fluor 555** NHS ester.

Protocol 2: (d)STORM Imaging of Fixed Cells

This protocol provides a general guideline for preparing and imaging fixed cells labeled with **Alexa Fluor 555**-conjugated antibodies for (d)STORM.

Materials:

- Cells grown on high-precision glass coverslips (#1.5H)
- **Alexa Fluor 555**-conjugated antibody
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- STORM Imaging Buffer (see recipe below)

STORM Imaging Buffer Recipe (MEA/GLOX):

- Stock Solutions:
 - 1 M MEA (cysteamine) in water (prepare fresh)
 - GLOX solution: 10% (w/v) Glucose, 500 µg/mL Glucose Oxidase, 40 µg/mL Catalase in PBS. Store at 4°C for up to 2 weeks.
- Final Buffer (prepare fresh):
 - 900 µL of PBS
 - 100 µL of GLOX solution
 - 10 µL of 1 M MEA (final concentration 10 mM)

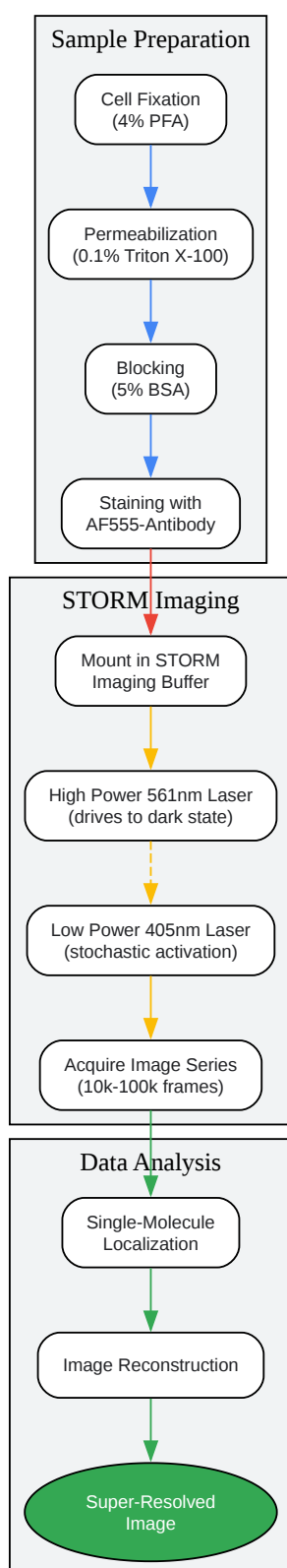
Procedure:

- Cell Culture and Fixation:
 - Plate cells on high-precision coverslips and grow to the desired confluency.
 - Wash cells briefly with pre-warmed PBS.

- Fix cells with 4% PFA in PBS for 15 minutes at room temperature.[16]
- Wash three times with PBS for 5 minutes each.
- Permeabilization and Blocking:
 - Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
 - Block non-specific antibody binding with 5% BSA in PBS for 1 hour at room temperature.
- Antibody Staining:
 - Dilute the **Alexa Fluor 555**-conjugated primary or secondary antibody in the blocking buffer to the manufacturer's recommended concentration.
 - Incubate the coverslips with the antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Wash three times with PBS for 5 minutes each, protected from light.
- Sample Mounting:
 - Mount the coverslip onto a microscope slide with a small drop of STORM imaging buffer.
 - Seal the edges of the coverslip with nail polish or a commercially available sealant to prevent buffer evaporation and oxygen entry.
- STORM Imaging:
 - Place the slide on the STORM microscope.
 - Use a 561 nm laser for excitation.
 - Illuminate the sample with high laser power to drive most of the **Alexa Fluor 555** molecules into the dark state.

- Use a low-power 405 nm laser to photo-reactivate a sparse subset of fluorophores back to the fluorescent state in each frame.[\[6\]](#)[\[11\]](#)
- Acquire a large number of frames (typically 10,000-100,000) to capture the stochastic switching events.
- The collected data is then processed using localization software to reconstruct the super-resolved image.

Diagram 2: (d)STORM Experimental Workflow



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A schematic of the experimental workflow for (d)STORM imaging, from sample preparation to image reconstruction.

Protocol 3: SIM Imaging of Fixed Cells

This protocol outlines the general steps for preparing and imaging fixed cells labeled with **Alexa Fluor 555**-conjugated antibodies using Structured Illumination Microscopy (SIM).

Materials:

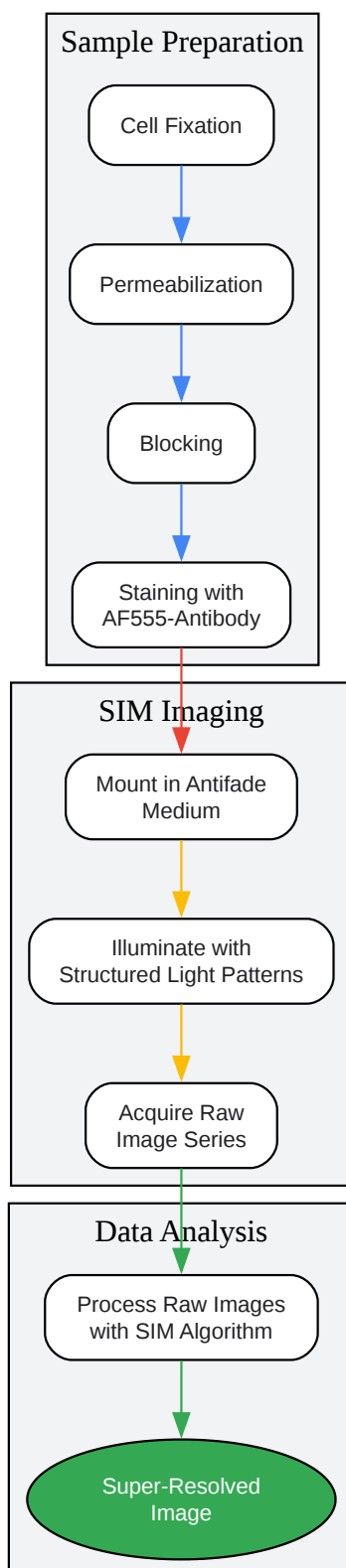
- Cells grown on high-precision glass coverslips (#1.5H)
- **Alexa Fluor 555**-conjugated antibody
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
- Mounting Medium with Antifade Reagent (e.g., ProLong Diamond or Vectashield)

Procedure:

- Sample Preparation (Fixation, Permeabilization, Blocking, Staining):
 - Follow steps 1-3 from the (d)STORM imaging protocol. Given the higher photon budget required for SIM, ensuring optimal labeling density without overexpression is key.
- Sample Mounting:
 - Mount the coverslip onto a microscope slide with a drop of a high-quality antifade mounting medium. This is critical for SIM to minimize photobleaching during the acquisition of multiple raw images.[\[1\]](#)
 - Allow the mounting medium to cure as per the manufacturer's instructions.
 - Seal the edges of the coverslip.

- SIM Imaging:
 - Place the slide on the SIM microscope.
 - Use a 561 nm laser for excitation.
 - The microscope will illuminate the sample with a series of structured light patterns (typically 3-5 rotations and 3 phases per rotation for 3D-SIM).
 - The camera will acquire a raw image for each light pattern.
 - It is crucial to optimize laser power and camera exposure time to obtain a good signal-to-noise ratio without excessive photobleaching.
- Image Reconstruction:
 - The raw images are processed by specialized software. The software uses the known illumination patterns and the resulting moiré fringes in the images to reconstruct a super-resolved image with approximately a two-fold improvement in resolution (~100-120 nm) compared to conventional widefield microscopy.[\[1\]](#)[\[5\]](#)

Diagram 3: SIM Experimental Workflow



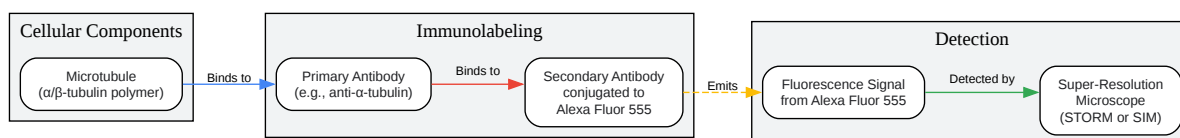
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A schematic of the experimental workflow for SIM, from sample preparation to the final super-resolved image.

Example Application: Imaging the Microtubule Network

The microtubule cytoskeleton is a common target for super-resolution imaging due to its fine, filamentous structure, which is often below the diffraction limit of conventional microscopy. The following diagram illustrates the basic principle of labeling microtubules for super-resolution imaging.

Diagram 4: Labeling the Microtubule Network



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A diagram showing the indirect immunofluorescence strategy for labeling microtubules with **Alexa Fluor 555**.

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